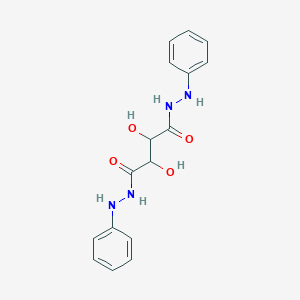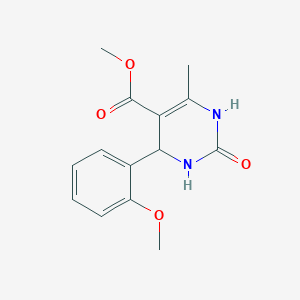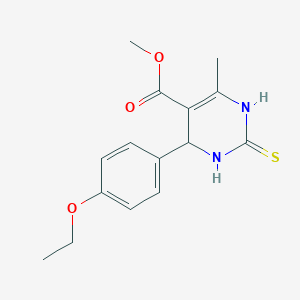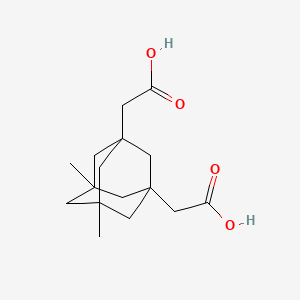
2,3-dihydroxy-1-N',4-N'-diphenylbutanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide is a chemical compound with the molecular formula C16H18N4O4. It is known for its unique structure, which includes two hydroxyl groups and two phenyl groups attached to a butanedihydrazide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide typically involves the reaction of 2,3-dihydroxybutanedihydrazide with benzaldehyde derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: The scalability of the synthesis process depends on the availability of raw materials and the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,3-Dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and phenyl rings play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through redox reactions, hydrogen bonding, and other interactions with biological macromolecules .
Comparación Con Compuestos Similares
2,3-Dihydroxy-1,3-diphenyl-1-propanone: This compound shares structural similarities with 2,3-dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide but differs in its functional groups and reactivity.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds have similar hydroxyl groups and aromatic rings but differ in their core structure and biological activities.
Uniqueness: 2,3-Dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H18N4O4 |
|---|---|
Peso molecular |
330.34 g/mol |
Nombre IUPAC |
2,3-dihydroxy-1-N',4-N'-diphenylbutanedihydrazide |
InChI |
InChI=1S/C16H18N4O4/c21-13(15(23)19-17-11-7-3-1-4-8-11)14(22)16(24)20-18-12-9-5-2-6-10-12/h1-10,13-14,17-18,21-22H,(H,19,23)(H,20,24) |
Clave InChI |
AWWFNKDNSSJDTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NNC(=O)C(C(C(=O)NNC2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4Z)-5-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701619.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11701633.png)
![(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11701635.png)
![N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B11701637.png)
![N-(1-{[(4-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-4-methylbenzamide](/img/structure/B11701641.png)
![(2Z)-3-(4-Methoxyphenyl)-N-[(oxolan-2-YL)methyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11701649.png)
![(2E,6E)-2,6-bis[(4-bromophenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11701661.png)


![4-methyl-N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11701685.png)
![4-chloro-2-[(E)-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11701686.png)
